AB-FUBINACA metabolite 3

Descripción

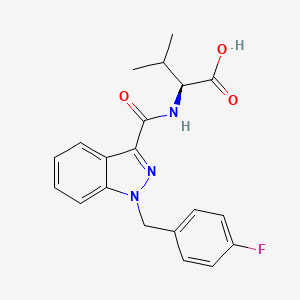

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTKFXNTAUXIRK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342556 | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877243-60-1 | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1877243601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP65B4RYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery, Isolation, and Structural Elucidation of Ab Fubinaca Metabolite 3

Initial Identification through In Vitro Biotransformation Experiments

The initial identification of AB-FUBINACA metabolite 3, like many other drug metabolites, was accomplished through in vitro biotransformation studies. researchgate.netsudmed.ru These experiments simulate the metabolic processes of the human liver by using preparations of liver enzymes or cells. The primary models for this purpose are pooled human liver microsomes (HLMs) and cultured human hepatocytes. nih.govdntb.gov.uamdpi.com

Researchers incubate the parent compound, AB-FUBINACA, with these biological systems. sudmed.ru For instance, studies have involved incubating AB-FUBINACA at specific concentrations (e.g., 1 to 10 µmol/L) with HLM or hepatocytes for set periods, often ranging from minutes to several hours. sudmed.runih.gov During this incubation, cytochrome P450 (CYP) enzymes and other enzymes like carboxylesterases present in the liver preparations metabolize the parent drug into various products. sudmed.rumdpi.com

Following incubation, the reaction is stopped, typically by adding a solvent like ice-cold acetonitrile (B52724), and the resulting mixture is analyzed. sudmed.runih.gov Early investigations into AB-FUBINACA's metabolism using these methods revealed several major metabolic pathways, including terminal amide hydrolysis, hydroxylation of the valine moiety, and subsequent oxidation or glucuronidation. researchgate.netsudmed.rufrontiersin.org this compound is identified within the complex mixture of these biotransformation products. caymanchem.comcaymanchem.com It is recognized as a metabolite not only of AB-FUBINACA but also of MMB-FUBINACA. caymanchem.com The identification of the metabolite in these hepatocyte and urine sample analyses laid the groundwork for its synthesis as a reference standard. researchgate.netcaymanchem.com

Methodologies for Metabolite Isolation and Purification for Structural Analysis

Once a metabolite is identified in an in vitro mixture, it must be isolated and purified to allow for definitive structural analysis and to produce a reference standard for quantitative testing. researchgate.net Given the complexity of the biological matrix post-incubation, multi-step purification procedures are required.

A common first step is sample extraction. Supported liquid extraction (SLE) or solid-phase extraction (SPE) are frequently employed to separate the metabolites from the biological components like proteins and salts. chromatographyonline.comchromatographyonline.com For SLE, the aqueous sample is loaded onto a diatomaceous earth support, and the analytes are eluted with a water-immiscible organic solvent. chromatographyonline.com

The extracted and concentrated sample is then subjected to chromatographic techniques for separation. researchgate.netchromatographyonline.com Preparative high-performance liquid chromatography (HPLC) and flash chromatography are the most common methods for isolating synthetic cannabinoids and their metabolites. researchgate.netchromatographyonline.comresearchgate.net These techniques separate compounds based on their physicochemical properties, such as polarity.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to push the solvent through the column, speeding up the separation. It is effective for obtaining pure compounds from complex mixtures. researchgate.net

Preparative HPLC: This method uses high pressure to pass the sample through a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). chromatographyonline.comresearchgate.net By using a gradient of mobile phase solvents (e.g., water and acetonitrile/methanol (B129727) mixtures), metabolites with slightly different structures, such as AB-FUBINACA and its various hydroxylated or hydrolyzed forms, can be separated into pure fractions. chromatographyonline.comcore.ac.uk The purity of the isolated fractions is then assessed using analytical HPLC or gas chromatography-mass spectrometry (GC-MS). researchgate.net

Advanced Spectrometric Techniques for Structural Characterization

The definitive structure of an isolated metabolite is determined using a combination of advanced spectrometric and spectroscopic methods. ecddrepository.orgdntb.gov.ua

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is indispensable for metabolite identification. ecddrepository.orgdntb.gov.uaekb.eg Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.govresearchgate.net This accuracy allows for the calculation of a unique elemental composition for the metabolite. frontiersin.org For this compound, HRMS provides the exact mass of the protonated molecule [M+H]⁺, which confirms its molecular formula and differentiates it from other potential metabolites with the same nominal mass. researchgate.net

Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion (the metabolite's molecular ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is like a structural fingerprint. For AB-FUBINACA, characteristic fragments include the fluorobenzylium ion (m/z 109.0448) and the ion resulting from the loss of the aminodimethylbutanamide moiety (m/z 253.0772). nih.govfrontiersin.org By comparing the MS/MS spectrum of metabolite 3 to that of the parent AB-FUBINACA, analysts can deduce the location of the metabolic modification. For example, a change in the mass of a fragment containing the side chain, while other core fragments remain the same, would pinpoint the site of biotransformation. nih.govfrontiersin.org

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key MS/MS Fragments (m/z) | Metabolic Transformation |

|---|---|---|---|---|

| AB-FUBINACA (Parent) | C₂₀H₂₁FN₄O₂ | 368.1699 | 109, 253, 324 nih.govnih.gov | N/A |

| Hydroxylated Metabolite | C₂₀H₂₁FN₄O₃ | 384.1649 | Variable based on position | Hydroxylation (+15.99 Da) nih.gov |

| Carboxylic Acid Metabolite | C₂₀H₁₉FN₄O₃ | 382.1492 | Variable based on position | Amide Hydrolysis (+1.99 Da) sudmed.ru |

While mass spectrometry can propose a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. ecddrepository.orgpharmtech.comnih.gov After a sufficient quantity of metabolite 3 has been isolated and purified, it is analyzed using techniques like ¹H NMR and ¹³C NMR. researchgate.netresearchgate.net

¹H NMR provides information on the number and types of hydrogen atoms and their connectivity.

¹³C NMR shows the number and types of carbon environments in the molecule. researchgate.net

By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, and comparing them to the spectra of the parent compound AB-FUBINACA, scientists can precisely confirm the location and nature of the metabolic modification that formed metabolite 3. nih.govresearchgate.net This technique is essential for distinguishing between isomers that may be indistinguishable by mass spectrometry alone. researchgate.net

Isomeric Considerations and Stereochemical Aspects of Metabolite 3

Stereochemistry is a critical aspect of cannabinoid analysis. The AB-FUBINACA molecule possesses a chiral center at the α-carbon of the valinamide (B3267577) moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-AB-FUBINACA and (R)-AB-FUBINACA. ecddrepository.orgnih.gov The synthesis described in the original patent and the form found in illicit products is typically the (S)-enantiomer, which is also the more potent form at cannabinoid receptors. ecddrepository.orgwikipedia.org

Comprehensive Analysis of Metabolic Pathways and Enzyme Kinetics for Ab Fubinaca Metabolite 3 Formation

In Vitro Metabolic Studies Using Human-Derived Biological Models

To understand the formation of AB-FUBINACA metabolite 3, researchers extensively use in vitro models that replicate human metabolism. These systems, primarily human liver microsomes and hepatocytes, provide a controlled environment to study metabolic stability, clearance kinetics, and the enzymes responsible for biotransformation.

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. They are a standard tool for assessing the metabolic fate of new chemical entities.

The metabolic stability of a parent compound is a measure of its susceptibility to metabolism and is often expressed as its half-life (t½) in a given system. Studies using pooled human liver microsomes (HLMs) have determined the half-life of AB-FUBINACA to be approximately 62.6 ± 4.0 minutes. sudmed.rubiomol.com This indicates that AB-FUBINACA is metabolized at a moderate rate in the human liver, allowing for the significant formation of various metabolites, including the carboxylic acid metabolite 3.

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is a crucial parameter for predicting in vivo hepatic clearance. In vitro studies with pooled human liver microsomes have established the intrinsic clearance values for AB-FUBINACA. nih.govmdpi.comfrontiersin.org These kinetic studies provide a quantitative measure of the rate at which liver enzymes, including those that form metabolite 3, can process the parent compound.

| Parameter | Value (S-enantiomer) | Value (R-enantiomer) | Source(s) |

| Intrinsic Clearance (CLint) in pHLM | 110 ± 34.5 mL min⁻¹ kg⁻¹ | 13.7 ± 4.06 mL min⁻¹ kg⁻¹ | nih.govmdpi.comfrontiersin.org |

| Predicted Hepatic Clearance (CLH) from pHLM | 0.34 ± 0.09 mL min⁻¹ kg⁻¹ | N/A | nih.govfrontiersin.org |

| Half-life (t½) in pHLM | 62.6 ± 4.0 min | N/A | sudmed.rubiomol.com |

| Data for pooled Human Liver Microsomes (pHLM). |

Cryopreserved human hepatocytes represent a more complete in vitro model than microsomes because they contain the full complement of phase I and phase II metabolic enzymes and cofactors in their natural cellular environment. nih.gov Incubations of AB-FUBINACA with pooled human hepatocytes have been instrumental in identifying the full spectrum of its metabolites.

In these systems, one of the major metabolic pathways observed is the hydrolysis of the terminal amide of the valine moiety of AB-FUBINACA. sudmed.rufrontiersin.org This reaction directly yields this compound (also referred to as M11 in some studies). sudmed.rufrontiersin.org Studies have shown that this carboxylic acid metabolite is a prominent product in hepatocyte incubations, confirming its status as a major biotransformation product. sudmed.rufrontiersin.org Besides amide hydrolysis, other significant pathways observed in hepatocytes include hydroxylation of the aminooxobutane moiety and subsequent glucuronide conjugation. sudmed.ruecddrepository.org

| Metabolite ID (per source) | Biotransformation Pathway | Status in Hepatocytes | Source(s) |

| M11 (Metabolite 3) | Terminal Amide Hydrolysis | Major | sudmed.rufrontiersin.org |

| M6 | Aliphatic Hydroxylation | Primary | frontiersin.org |

| M7 | Amide Hydrolysis of M6 | Primary | frontiersin.org |

| M8 | Glucuronide of M11 | Phase II | sudmed.ru |

| M1 | Epoxidation followed by Hydrolysis | Minor | sudmed.ru |

To pinpoint the specific enzymes responsible for the formation of this compound, studies have utilized recombinant enzymes. Research has identified that carboxylesterase 1 (CES1) is the primary enzyme responsible for the amide hydrolysis reaction that converts AB-FUBINACA to its carboxylic acid metabolite. sudmed.ru This demonstrates that while CYP enzymes are heavily involved in other metabolic pathways of AB-FUBINACA, such as hydroxylation (mediated by CYP2C19, 3A4, and 3A5), the formation of metabolite 3 is predominantly a CES1-mediated event. sudmed.ruglpbio.com Studies have also investigated the interaction of AB-FUBINACA with UGT enzymes, finding that it does not cause significant inhibition, and glucuronidation primarily occurs on already-formed phase I metabolites. sudmed.ruglpbio.com

Human Liver Microsomal (HLM) Incubation Systems

In Vivo Metabolic Profiling and Species-Specific Biotransformation Research

While in vitro models are powerful, in vivo studies are essential to confirm that the metabolic pathways observed are relevant in a whole organism. Analysis of authentic human urine samples from individuals who have used AB-FUBINACA confirms the findings from hepatocyte studies. sudmed.ru The carboxylic acid metabolite (Metabolite 3/M11) is consistently detected and is one of the most abundant metabolites found in urine, making it a reliable biomarker for confirming AB-FUBINACA consumption. sudmed.rufrontiersin.org

In contrast, metabolic profiling in rats has revealed some species-specific differences. While hydroxylation is a major pathway in both humans and rats, studies in rats have identified hydroxylated and N-dealkylated metabolites as particularly prominent. nih.gov The metabolism of AB-FUBINACA has also been noted to be relatively slow in humans compared to other synthetic cannabinoids, a finding that is consistent across both in vitro and in vivo assays. ecddrepository.org

Identification of Metabolite 3 in Animal Models (e.g., Rat, Zebrafish)

The identification of AB-FUBINACA metabolites, including the carboxylic acid metabolite often designated as a primary metabolic product, has been a subject of study in various animal models. In Wistar rats, following administration of AB-FUBINACA, urine samples revealed the presence of several metabolites. nih.gov Mass spectrometry analysis identified oxidative products, indicating that the rat model is viable for studying the in vivo metabolic fate of AB-FUBINACA. nih.gov Specifically, studies have identified hydroxylated metabolites in rat urine, such as a product with a mass-to-charge ratio (m/z) of 385, suggesting the addition of a hydroxyl group, and another at m/z 277, resulting from hydroxylation and subsequent N-dealkylation. nih.gov

Zebrafish have also emerged as a valuable model for studying the metabolism of synthetic cannabinoids. researchgate.net In studies involving ADB-FUBIATA, a structurally related compound, a total of 18 metabolites were identified in both pooled human liver microsomes and zebrafish, with the primary pathways being hydroxylation, dehydrogenation, N-dealkylation, amide hydrolysis, and glucuronidation. researchgate.net This suggests that zebrafish can effectively model the phase I and phase II metabolic transformations that are also observed in human systems.

The following table summarizes the key findings from animal model studies:

Table 1: Identification of AB-FUBINACA Metabolites in Animal Models| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat | - Detection of oxidative metabolites in urine. nih.gov - Identification of hydroxylated and N-dealkylated products. nih.gov - Slower metabolism compared to other synthetic cannabinoids. ecddrepository.org | nih.govecddrepository.org |

| Zebrafish | - Model for both Phase I and Phase II metabolism. researchgate.net - Identification of hydroxylated, dehydrogenated, N-dealkylated, and hydrolyzed metabolites. researchgate.net | researchgate.net |

Comparative Biotransformation Across Different Model Organisms

Comparative studies of AB-FUBINACA metabolism reveal significant species-specific differences. While rat models show hydroxylation as a key pathway, the specific products can differ from those observed in human-derived systems. nih.gov For instance, while some studies on human liver microsomes (HLMs) identified a monohydroxylated metabolite, others found mono- and di-hydroxylation derivatives with different fragmentation patterns than those seen in rats. nih.gov

Human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of phase I and II enzymes. researchgate.netfrontiersin.org In human hepatocytes, the primary metabolite of AB-FUBINACA is consistently identified as the amide hydrolysis product, which forms the corresponding carboxylic acid (often referred to as M11 or AB-FUBINACA carboxylic acid). frontiersin.orgfrontiersin.org This terminal amide hydrolysis is a major metabolic route in humans. frontiersin.orgsudmed.ru

In contrast, initial studies with rat liver microsomes suggested that the hydrolysis of the related compound AMB-FUBINACA was largely mediated by cytochrome P450 (CYP450) enzymes. otago.ac.nz However, in human liver microsomes, the hydrolysis was found to be rapid and predominantly non-CYP450 mediated. otago.ac.nz This highlights a critical difference in the enzymatic pathways between rats and humans for this class of compounds.

The following table provides a comparative overview of AB-FUBINACA biotransformation:

Table 2: Comparative Biotransformation of AB-FUBINACA| Model Organism/System | Primary Metabolic Pathways | Key Metabolites | Reference |

|---|---|---|---|

| Human (Hepatocytes/Urine) | - Terminal amide hydrolysis - Hydroxylation - Glucuronidation | - AB-FUBINACA carboxylic acid (M11) - Hydroxy AB-FUBINACA carboxylic acid - Dihydrodiol AB-FUBINACA | frontiersin.orgfrontiersin.orgsudmed.ru |

| Rat (In vivo/Liver Microsomes) | - Hydroxylation - N-dealkylation - Slower overall metabolism | - Hydroxylated derivatives - Hydroxylated and N-dealkylated products | nih.govecddrepository.orgotago.ac.nz |

| Zebrafish | - Hydroxylation - Amide hydrolysis - Dehydrogenation - Glucuronidation | - Hydroxylated metabolites | researchgate.net |

Detailed Elucidation of Biotransformation Pathways Leading to Metabolite 3

The formation of this compound, the carboxylic acid derivative, is a result of several key biotransformation pathways.

The most significant pathway in the human metabolism of AB-FUBINACA is the hydrolysis of the terminal amide group. frontiersin.orgsudmed.ru This reaction converts the parent compound into AB-FUBINACA carboxylic acid. sudmed.ru This metabolite is consistently reported as the most abundant metabolite in both human hepatocyte incubations and authentic human urine samples, making it a crucial biomarker for detecting AB-FUBINACA intake. frontiersin.orgfrontiersin.org The hydrolysis of the terminal amide to a carboxylic acid is a common and major metabolic route for many synthetic cannabinoids with an amide linker. frontiersin.org

Following the initial phase I transformations, such as hydrolysis and hydroxylation, the resulting metabolites can undergo phase II conjugation reactions. Glucuronidation is a prominent phase II pathway for AB-FUBINACA metabolites. researchgate.netsudmed.ru The carboxylic acid metabolite (Metabolite 3) can be directly conjugated with glucuronic acid to form an acyl glucuronide. sudmed.ru

Hydroxylation can occur at various positions on the AB-FUBINACA molecule, including the aminooxobutane moiety and the indazole ring. ecddrepository.orgsudmed.ru These hydroxylated metabolites can then undergo further transformation. For example, a hydroxylated version of AB-FUBINACA can also be subjected to amide hydrolysis, leading to the formation of a hydroxy AB-FUBINACA carboxylic acid. sudmed.ru This indicates that hydrolysis and hydroxylation can occur as sequential or parallel pathways.

Besides hydrolysis and hydroxylation, other phase I reactions contribute to the metabolic profile of AB-FUBINACA. These include dehydrogenation, which involves the removal of hydrogen atoms, and epoxidation followed by hydrolysis to form dihydrodiols. researchgate.netsudmed.ru These pathways are generally considered minor compared to amide hydrolysis. sudmed.ru For instance, dihydrodiol AB-FUBINACA and dihydrodiol AB-FUBINACA carboxylic acid have been identified as urinary markers. sudmed.ru Phase II transformations other than glucuronidation, such as sulfation and arginine binding, have been noted for related synthetic cannabinoids in rat models, though their significance for this compound formation in humans is less clear. mdpi.com

The following table summarizes the biotransformation pathways:

Table 3: Biotransformation Pathways of AB-FUBINACA| Pathway | Description | Resulting Metabolites | Reference |

|---|---|---|---|

| Terminal Amide Hydrolysis | Cleavage of the terminal amide bond. | AB-FUBINACA carboxylic acid | frontiersin.orgsudmed.ru |

| Hydroxylation | Addition of a hydroxyl group. | Hydroxy AB-FUBINACA, Hydroxy AB-FUBINACA carboxylic acid | researchgate.netsudmed.ru |

| Glucuronidation | Conjugation with glucuronic acid. | AB-FUBINACA carboxylic acid glucuronide | researchgate.netsudmed.ru |

| Dehydrogenation | Removal of hydrogen atoms. | Dehydrogenated metabolites | researchgate.netsudmed.ru |

| Epoxidation/Hydrolysis | Formation of an epoxide followed by hydrolysis. | Dihydrodiol metabolites | sudmed.ru |

Enzymatic Contribution and Isoform Specificity in Metabolite Formation

The formation of this compound is primarily attributed to the action of carboxylesterases. Specifically, carboxylesterase 1 (CES1) has been identified as the major enzyme responsible for the amide hydrolysis of AB-FUBINACA. sudmed.ruotago.ac.nz Studies on the related compound AMB-FUBINACA have shown that its metabolism to the carboxylic acid metabolite is mainly carried out by CES1A1. nih.govresearchgate.net

While cytochrome P450 (CYP450) enzymes are involved in the metabolism of many drugs, their role in the primary hydrolysis of AB-FUBINACA in humans appears to be minor compared to carboxylesterases. otago.ac.nz However, CYP enzymes, such as CYP2C19 and CYP2D6, are involved in other metabolic pathways of AB-FUBINACA and can be inhibited by the parent compound. nih.gov For example, AB-FUBINACA has been shown to competitively inhibit CYP2C19 and CYP2D6. nih.gov The hydroxylation reactions of AB-FUBINACA are likely mediated by various CYP isoforms, although specific isoform contributions to the formation of hydroxylated precursors of the carboxylic acid metabolite are not fully detailed in the provided context.

The following table outlines the enzymes involved in AB-FUBINACA metabolism:

Table 4: Enzymes Involved in AB-FUBINACA Metabolism| Enzyme/Enzyme Family | Role in Metabolism | Specific Isoforms | Reference |

|---|---|---|---|

| Carboxylesterases (CES) | Primary enzyme for terminal amide hydrolysis. | CES1, CES1A1 | sudmed.ruotago.ac.nznih.gov |

| Cytochrome P450 (CYP) | Involved in hydroxylation and other minor pathways. | CYP2C19, CYP2D6 (inhibited by AB-FUBINACA) | nih.gov |

| UDP-Glucuronosyltransferases (UGT) | Catalyze the glucuronidation of metabolites. | Not specified | sudmed.ru |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification of Ab Fubinaca Metabolite 3

Preparation of Research Samples from Biological Matrices

The initial and most critical step in the analysis of AB-FUBINACA metabolite 3 from biological matrices, such as urine, is the sample preparation. The primary objectives are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form suitable for instrumental analysis.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The choice of extraction technique is paramount for achieving high recovery and a clean sample extract. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly utilized, each with distinct advantages.

Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases. For synthetic cannabinoid metabolites, a common approach involves adjusting the pH of the aqueous sample (e.g., urine) before extracting with an organic solvent. probiologists.com One method employs the addition of a 20% acetic acid solution to adjust the pH to 3.5, followed by extraction with an organic solvent mixture like 1-chlorobutane:isopropyl alcohol (70:30). oup.com Another LLE variation, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), uses a water-miscible organic solvent (like acetonitrile) and a high concentration of salt (such as ammonium (B1175870) acetate) to induce phase separation, which can streamline the extraction process and reduce waste. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE offers a more controlled and often automated alternative to LLE, providing cleaner extracts and higher throughput. diva-portal.orgnih.gov In a typical SPE procedure, the pre-treated urine sample is passed through a cartridge containing a solid sorbent. nih.gov The metabolite adheres to the sorbent, while interfering substances are washed away. The purified metabolite is then eluted with a small volume of an appropriate solvent. For the analysis of this compound and other synthetic cannabinoids, C18 cartridges are frequently used for chromatographic separation. diva-portal.orgnih.gov

Table 1: Comparison of Extraction Techniques for this compound

| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on relative solubility. | 1-chlorobutane, Isopropyl alcohol, Ethyl acetate, Hexane. | Simple, cost-effective. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | probiologists.comoup.com |

| Salting-Out Assisted LLE (SALLE) | Phase separation induced by adding a salt to a homogenous mixture of a water-miscible organic solvent and the aqueous sample. | Acetonitrile (B52724), Ammonium acetate. | Fast, reduces volatile solvent use. | Salt selection and concentration are critical for efficiency. | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted. | C18 sorbents. | High recovery, cleaner extracts, easily automated, high throughput. | Higher cost per sample, method development can be more complex. | diva-portal.orgnih.gov |

Enzymatic Hydrolysis for Conjugated Metabolites (e.g., β-Glucuronidase)

In the body, metabolites like this compound often undergo Phase II metabolism, where they are conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. diva-portal.org These conjugated forms may not be directly detectable or may have poor chromatographic properties. Therefore, a hydrolysis step is crucial to cleave the conjugate and release the free metabolite for analysis.

Enzymatic hydrolysis using β-glucuronidase is the standard and preferred method. diva-portal.orgnih.govoup.com Samples are typically incubated with a β-glucuronidase solution (e.g., from Helix pomatia) at a controlled temperature (e.g., 56-60°C) for a specific duration (e.g., 45 minutes to 2 hours) to ensure complete cleavage of the glucuronide bond. oup.comdiva-portal.org The efficiency of this step is critical for the accurate quantification of the total metabolite concentration in a sample. Some rapid methods have reduced hydrolysis time to as little as 10 minutes at room temperature for certain synthetic cannabinoid metabolites. nih.gov

Chromatographic Separation Techniques for Metabolite Resolution

Following extraction, chromatographic techniques are employed to separate this compound from other metabolites and endogenous matrix components before it enters the mass spectrometer. This separation is vital for preventing ion suppression and ensuring accurate identification and quantification.

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used and powerful technique for the analysis of synthetic cannabinoid metabolites. springernature.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often favored for their speed and high-resolution capabilities. nih.govdiva-portal.org

The separation is typically achieved using a reversed-phase C18 column. diva-portal.orgnih.govnih.govoup.comntnu.no A gradient elution is commonly used, involving a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). diva-portal.orgnih.govnih.gov The gradient program is optimized to provide sharp, well-resolved peaks for this compound and other analytes of interest within a short analysis time. nih.gov

Gas Chromatography (GC)

Gas chromatography coupled with mass spectrometry (GC-MS) is another established technique for analyzing synthetic cannabinoids. probiologists.comspringernature.com However, it presents more challenges for polar and thermally unstable compounds like this compound. researchgate.net Due to their low volatility and high polarity, metabolites often require a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.net While GC-MS has been successfully used to identify the parent compound AB-FUBINACA in seized materials, its application for its polar metabolites is less common than LC-MS due to the extra sample preparation step and potential for thermal degradation. acs.orgresearchgate.netresearchgate.net

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound, offering unparalleled sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the industry standard. oup.comoup.com In this setup, the first quadrupole selects the protonated molecule (precursor ion) of this compound, which has a mass-to-charge ratio (m/z) of 370. fda.gov.tw This precursor ion is then fragmented in a collision cell. The third quadrupole then selects specific, characteristic fragment ions (product ions) for detection. For this compound, key product ions include m/z 109 and m/z 253. fda.gov.tw This process of monitoring specific precursor-to-product ion transitions is highly selective and minimizes interference from the sample matrix.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers offer high mass accuracy and are invaluable for identifying unknown metabolites and for confirming the identity of known compounds like this compound. diva-portal.orgnih.govresearchgate.net HRMS can determine the elemental composition of an ion from its exact mass, providing a high degree of confidence in its identification. sudmed.ru For example, in one study, HRMS was used to identify 11 metabolites of AB-FUBINACA in human hepatocytes, with mass measurement accuracy within 2.0 ppm. sudmed.ru

Table 2: Mass Spectrometric Parameters for this compound

| Parameter | Description | Value (m/z) | References |

|---|---|---|---|

| Precursor Ion [M+H]+ | The mass-to-charge ratio of the protonated molecule selected in the first stage of the mass spectrometer. | 370 | fda.gov.tw |

| Product Ion 1 | A characteristic fragment ion generated from the precursor ion, used for quantification (quantifier). | 109 | fda.gov.tw |

| Product Ion 2 | A second characteristic fragment ion, used for confirmation (qualifier). | 253 | fda.gov.tw |

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Targeted Analysis

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the targeted analysis of this compound. nih.govnih.gov This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations typical of metabolites in biological matrices. nih.govepa.gov

In LC-MS/MS methods, the metabolite is first separated from other compounds in the sample by liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. For this compound, specific precursor-to-product ion transitions are monitored, which provides a high degree of confidence in its identification and quantification. fda.gov.tw For instance, a common transition monitored for this compound is from a precursor ion of m/z 370 to product ions of m/z 109 and m/z 253. fda.gov.tw

Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be utilized, often requiring derivatization of the metabolite to increase its volatility for gas-phase analysis. probiologists.commedicalandresearch.com While less common than LC-MS/MS for this application due to the polar nature of the metabolite, GC-MS/MS can provide complementary structural information. researchgate.net

A study detailed a comprehensive designer drug LC-MS-MS method with a rapid cycle time of approximately 4.5 minutes, which included the analysis of this compound. nih.gov This highlights the efficiency of tandem mass spectrometry in high-throughput research and forensic environments.

High-Resolution Mass Spectrometry (LC-HRMS, LC-QTOF-MS, Orbitrap) for Untargeted Profiling and Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for both the untargeted profiling of metabolites and the confident confirmation of their identities. sudmed.ruresearchgate.net Instruments like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with errors of less than 5 ppm. nih.govfrontiersin.org This accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable in metabolite identification studies. sudmed.ruresearchgate.net

LC-HRMS methods, such as LC-QTOF-MS, have been successfully used to identify numerous metabolites of AB-FUBINACA, including metabolite 3, in human hepatocyte incubations and authentic urine samples. nih.govsudmed.rudiva-portal.org These untargeted approaches allow researchers to discover novel metabolic pathways without prior knowledge of the expected products. sudmed.runih.gov For instance, a study using an LC-QTOF-MS system identified 15 urinary metabolites of AB-FUBINACA. researchgate.net

The use of information-dependent acquisition (IDA) in LC-HRMS experiments allows for the automatic triggering of tandem mass spectrometry (MS/MS) scans for ions of interest detected in the full-scan data. sudmed.ruresearchgate.net This provides both accurate mass data for the precursor ion and fragmentation data for structural elucidation in a single analytical run.

The table below summarizes a selection of studies that have utilized HRMS for the analysis of AB-FUBINACA and its metabolites.

| Analytical Technique | Application | Key Findings | Reference(s) |

| LC-QTOF-MS | Identification of urinary markers of AB-FUBINACA intake | Identified 15 urinary metabolites, with at least two detected in almost all cases. | nih.govresearchgate.net |

| HRMS (unspecified) | Analysis of human hepatocyte incubations | Identified 11 metabolites, with major pathways being amide hydrolysis and hydroxylation. | sudmed.ruresearchgate.net |

| LC-QTOF-MS | Investigation of metabolism in human hepatocytes | Identified unique and abundant metabolites for targeted analysis. | researchgate.net |

| LC-QE-HF-MS (Orbitrap) | Analysis of biotransformation in human liver microsomes and zebrafish | Identified 17 metabolites in the human liver microsome model. | frontiersin.org |

Ionization Modes and Fragmentation Mechanisms for Metabolite 3

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound in LC-MS applications, typically operating in the positive ion mode. nih.govunipd.it In positive ESI, the metabolite is readily protonated to form the [M+H]⁺ ion.

The fragmentation of the protonated this compound in the collision cell of a tandem mass spectrometer provides characteristic product ions that are used for its identification and quantification. The fragmentation pathways are influenced by the collision energy applied. nih.gov

Key fragmentation patterns observed for this compound include:

Loss of the valine moiety: This results in a significant product ion corresponding to the indazole core with the fluorobenzyl group attached.

Cleavage of the amide bond: This leads to the formation of the fluorobenzylium ion (m/z 109) and the indazole carboxamide portion. nih.gov

Neutral losses: The loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) can also be observed.

A study investigating the fragmentation of AB-FUBINACA and its derivatives noted the formation of product ions at m/z 252.9 and m/z 324 from the precursor ion at m/z 369.2. nih.gov Another potential fragmentation pathway involves the loss of the 4-fluorobenzyl group, leading to a product ion at m/z 277. nih.gov

Method Validation Parameters for Research Applications

For research applications, it is crucial to validate analytical methods to ensure the reliability and accuracy of the results. Key validation parameters for the quantification of this compound include:

Sensitivity: The ability of the method to detect low concentrations of the analyte. This is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this compound, LOQs in the low picogram per milliliter (pg/mL) range have been achieved in biological matrices. nih.gov One study reported an LOQ of 10 pg/mL in urine and 60 pg/g in tissues. nih.gov

Selectivity: The ability of the method to differentiate the analyte from other components in the sample, such as other metabolites or endogenous matrix components. epa.gov This is particularly important in complex matrices like urine and blood.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. diva-portal.org Calibration curves are constructed to demonstrate linearity.

Matrix Effects: The influence of the sample matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal. epa.gov These effects need to be assessed and minimized to ensure accurate quantification.

Limits of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. fda.gov.tw A study reported that the concentrations by which compounds could be confirmed varied between 0.1 and 12 ng/mL. epa.govdiva-portal.org

The table below presents a summary of method validation parameters from a study on synthetic cannabinoid metabolites. epa.govdiva-portal.org

| Parameter | Criteria | Result |

| Linearity | R² > 0.99 | Fulfilled |

| Precision | RSD < 15% | Fulfilled |

| Accuracy | 85-115% of target | Fulfilled |

| Matrix Effect | Within acceptable limits | Fulfilled |

| Extraction Recovery | Consistent and reproducible | Fulfilled |

Synthesis and Characterization of this compound Reference Standards

The availability of high-purity, well-characterized reference standards is essential for the accurate identification and quantification of this compound. caymanchem.comcaymanchem.com These standards are used to confirm the retention time and fragmentation pattern of the metabolite in analytical methods and to prepare calibrators and quality control samples for quantitative analysis. caymanchem.com

Certified Reference Materials (CRMs) for this compound are commercially available from various suppliers. caymanchem.combiomol.com These CRMs are manufactured and tested under strict quality control procedures, often with accreditation to ISO/IEC 17025 and ISO 17034 standards, ensuring their suitability for use as quantitative analytical reference standards. caymanchem.comcaymanchem.com

The characterization of these reference standards typically involves a combination of analytical techniques to confirm their identity and purity. These may include:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Mass spectrometry to confirm the molecular weight and fragmentation pattern.

Chromatographic techniques (e.g., HPLC) to assess purity.

The formal name for this compound is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine. caymanchem.comcaymanchem.com Its chemical properties are detailed in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1877243-60-1 | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₀H₂₀FN₃O₃ | caymanchem.comcaymanchem.com |

| Formula Weight | 369.4 | caymanchem.comcaymanchem.com |

Pharmacological Research on Ab Fubinaca Metabolite 3 Activity Profile

In Vitro Receptor Binding Affinity Studies (e.g., Cannabinoid Receptors CB1 and CB2)

In vitro binding assays are fundamental in determining a compound's affinity for specific receptors. For AB-FUBINACA metabolite 3, studies have focused on its ability to bind to the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets for synthetic cannabinoids.

Research indicates that the metabolic conversion of the terminal amide group of AB-FUBINACA to a carboxylic acid in metabolite 3 results in a dramatic reduction in binding affinity for cannabinoid receptors. While specific binding constants (Ki) for this compound are not extensively documented in the literature, data from structurally analogous metabolites provide strong evidence of this trend. For instance, the carboxylic acid metabolite of AMB-FUBINACA, which is structurally very similar to this compound, demonstrated very low binding affinity. In one study, a high concentration of 10 µM of the AMB-FUBINACA acid metabolite only displaced 25.7% of the radioligand from the CB1 receptor, which is consistent with low-affinity binding. nih.govnih.govresearchgate.net This significant decrease suggests that the structural change is highly detrimental to effective binding at the CB1 receptor.

Table 1: Comparative Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| AB-FUBINACA | hCB1 | 0.734 nM | High affinity |

| hCB2 | 0.933 nM | High affinity | |

| This compound | CB1 | Not Determined (Predicted to be very low) | Inferred from functional data and analog studies. |

| AMB-FUBINACA Acid | CB1 | Very Low Affinity | Displaced only 26% of radioligand at 10,000 nM. nih.gov |

This table is interactive. Click on the headers to sort the data.

Functional Activity Assays in Cellular Systems (e.g., cAMP inhibition, G-protein coupling)

Functional assays measure the biological response a compound elicits after binding to a receptor. For CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), common assays include measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.

Studies confirm that this compound possesses substantially reduced functional activity compared to its parent compound. While it may still act as an agonist, its potency is severely compromised. Research on the analogous AMB-FUBINACA carboxylic acid metabolite found that its potency in a cAMP inhibition assay was approximately 3000-fold lower than that of the parent compound, AMB-FUBINACA. nih.gov However, it was noted to be a full agonist, capable of producing a maximal effect similar to the parent drug, albeit at a much higher concentration. nih.gov Similarly, the carboxylic acid metabolite of ADB-FUBINACA (ADB-FUBINACA-COOH) showed significantly lower activity at the CB1 receptor, with a half-maximal effective concentration (EC50) of 450 nM compared to 0.82 nM for the parent compound. mdpi.com Despite this reduced potency, some research suggests that the concentrations of these acid metabolites achieved in the body could be sufficient to cause partial activation of cannabinoid receptors. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

Structure-activity relationship (SAR) studies for synthetic cannabinoids reveal that specific structural features are critical for potent receptor interaction. The dramatic loss of activity observed in this compound is a classic example of these principles.

The key structural difference between AB-FUBINACA and its metabolite 3 is the hydrolysis of the terminal L-valinamide moiety to an L-valine carboxylic acid. This conversion introduces a negatively charged carboxylate group at physiological pH. The binding pocket of the CB1 receptor is known to be largely lipophilic, and the introduction of a charged, polar group is highly unfavorable for the hydrophobic interactions that are crucial for high-affinity binding. nih.gov The amide group in the parent compound is neutral and can act as a hydrogen bond donor and acceptor, which is a favorable interaction within the receptor. The transformation to a carboxylate group disrupts these potential interactions and introduces electrostatic repulsion, leading to a significant decrease in both binding affinity and functional potency. nih.gov This finding is consistent across the indazole-3-carboxamide class of synthetic cannabinoids, where hydrolysis of the amide or ester linkage in the "tail" region consistently results in metabolites with significantly diminished cannabinoid activity. nih.gov

Comparative Pharmacological Characterization with Parent AB-FUBINACA and Other Metabolites

A direct pharmacological comparison starkly illustrates the difference in activity between AB-FUBINACA and its primary hydrolytic metabolite, this compound. AB-FUBINACA is a highly potent and efficacious full agonist at both CB1 and CB2 receptors, with sub-nanomolar binding affinities and functional potencies.

In contrast, this compound is characterized by a profound loss of potency. As detailed in functional assays of analogous compounds, the potency can be reduced by several orders of magnitude (>3000-fold). nih.gov While the parent compound is responsible for the intense and rapid onset of psychoactive effects, the formation of metabolite 3 represents a significant detoxification step, converting the potent agonist into a far less active compound. This metabolic pathway is a primary mechanism for the termination of the pharmacological effects of AB-FUBINACA.

Table 2: Comparative Functional Potency at the CB1 Receptor

| Compound | Assay Type | Potency (EC50 / pEC50) | Efficacy (Emax) | Fold Difference vs. Parent |

|---|---|---|---|---|

| AB-FUBINACA | cAMP Inhibition | IC50 = 1.36 nM | Full Agonist | N/A |

| AMB-FUBINACA | cAMP Inhibition | pEC50 = 9.83 (~0.15 nM) | 57.0% | N/A |

| AMB-FUBINACA Acid | cAMP Inhibition | pEC50 = 6.35 (~447 nM) | 58.6% | >3000-fold less potent nih.gov |

| ADB-FUBINACA | β-arrestin 2 | EC50 = 0.69 nM | ~3x JWH-018 | N/A |

| ADB-FUBINACA-COOH | Not Specified | EC50 = 450 nM | 176.6% | ~650-fold less potent mdpi.com |

This table is interactive. Data for AMB-FUBINACA and ADB-FUBINACA analogs are included to illustrate the typical reduction in potency for carboxylic acid metabolites.

Computational and in Silico Approaches in Ab Fubinaca Metabolite 3 Research

Predictive Modeling of Metabolic Pathways and Metabolite Formation

Predictive modeling of drug metabolism is a key computational strategy used to identify potential biotransformations a compound may undergo in the body. This is particularly valuable for synthetic cannabinoids, which are often extensively metabolized.

Detailed Research Findings

In silico metabolism prediction for AB-FUBINACA has been performed using software such as MetaSite™, which predicts sites of metabolism based on the chemical structure of the parent compound. sudmed.ruresearchgate.net Studies have compared these computational predictions with experimental results from human liver microsome (HLM) and human hepatocyte incubations, as well as analysis of authentic urine samples. sudmed.ruresearchgate.netnih.govfrontiersin.org

The primary metabolic pathways predicted and subsequently confirmed for AB-FUBINACA include:

Terminal Amide Hydrolysis: This is the major pathway leading to the formation of AB-FUBINACA metabolite 3 (AB-FUBINACA carboxylic acid). This biotransformation was consistently predicted by in silico models and found to be a prominent, often the most abundant, metabolite in both hepatocyte incubations and human urine samples. sudmed.rufrontiersin.org

Hydroxylation: In silico tools predicted hydroxylation at various positions, including the aminooxobutane moiety and the indazole ring. sudmed.ru These predictions were largely confirmed experimentally. nih.gov

Acyl Glucuronidation: The formation of glucuronide conjugates, a phase II metabolic reaction, was also predicted and observed. sudmed.ru

One comprehensive study noted that in silico software predicted seventeen first-generation metabolites of AB-FUBINACA. sudmed.ruresearchgate.net Of these, seven were subsequently identified in vitro in human hepatocyte incubations, and eight were confirmed in vivo in authentic urine specimens, demonstrating a significant, though not perfect, overlap between prediction and reality. sudmed.ruresearchgate.net The amide hydrolysis product, metabolite 3, was a key finding in both the computational predictions and the experimental validations. sudmed.rufrontiersin.org

Table 1: Comparison of In Silico Predicted vs. Experimentally Observed Metabolic Pathways for AB-FUBINACA

| Metabolic Pathway | In Silico Prediction Status | Experimental Observation (In Vitro/In Vivo) | Resulting Metabolite Type |

| Terminal Amide Hydrolysis | Predicted sudmed.ru | Confirmed (Major Pathway) sudmed.rufrontiersin.org | AB-FUBINACA carboxylic acid (Metabolite 3) |

| Alkyl Hydroxylation | Predicted sudmed.ru | Confirmed sudmed.runih.gov | Hydroxy-AB-FUBINACA |

| Indazole Hydroxylation | Predicted sudmed.ru | Confirmed (Minor Pathway) sudmed.ru | Hydroxy-AB-FUBINACA |

| Epoxidation & Hydrolysis | Predicted sudmed.ru | Confirmed (Minor Pathway) sudmed.ru | Dihydrodiol-AB-FUBINACA |

| Acyl Glucuronidation | Predicted sudmed.ru | Confirmed sudmed.ru | AB-FUBINACA-COOH glucuronide |

| Defluorination | Not Predicted | Not Observed sudmed.ru | N/A |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (like a drug or metabolite) and a protein receptor at the atomic level. These methods are essential for understanding how synthetic cannabinoids and their metabolites bind to cannabinoid receptors CB1 and CB2.

Detailed Research Findings

While direct molecular docking studies specifically for this compound are not extensively reported, research on the parent compound and carboxylic acid metabolites of other synthetic cannabinoids provides significant insight.

Docking studies of the parent compound, AB-FUBINACA, and its potent analog MDMB-FUBINACA, have been performed using cryo-electron microscopy structures of the CB1 receptor (e.g., PDB ID: 6N4B). frontiersin.orgnih.gov These simulations show that the parent compound fits into a binding pocket where it forms key interactions. Common interactions include π-π stacking with aromatic residues like Phenylalanine (PHE200, PHE268) and polar interactions between the amide linker and residues such as Serine (SER383). frontiersin.org MD simulations have further revealed that the receptor is dynamic, and ligands can occupy cryptic pockets that are not apparent in static structures. nih.gov

The structural change from AB-FUBINACA to its carboxylic acid metabolite (metabolite 3) involves the hydrolysis of the terminal amide to a carboxylic acid group. This introduces a negative charge and changes the hydrogen bonding potential. Studies on analogous synthetic cannabinoids, such as 5F-MDMB-PICA, have shown that this exact transformation (from a methyl ester to a carboxylic acid metabolite) has a profound impact on receptor activity. u-szeged.hu Research demonstrated that while the parent compound was a full agonist at the CB1 receptor, its corresponding carboxylic acid metabolite acted as a weak inverse agonist or antagonist, with a significantly decreased binding affinity and potency. u-szeged.hu This suggests that the addition of the carboxyl group in this compound likely alters its binding mode and reduces its affinity and efficacy at the CB1 receptor compared to the parent compound.

Table 2: Predicted Receptor Interactions for AB-FUBINACA Parent vs. Metabolite 3

| Compound | Key Interacting Residues (Predicted for CB1) | Predicted Effect of Functional Group | Expected Receptor Activity |

| AB-FUBINACA (Parent) | PHE200, PHE268, SER383 frontiersin.org | Amide group participates in hydrogen bonding. | High-affinity, full agonist sudmed.ru |

| This compound | Interaction profile likely altered from parent. | Carboxylic acid group introduces a negative charge, altering hydrogen bond donor/acceptor pattern. | Lower affinity, likely reduced or antagonistic activity (based on analogs) u-szeged.hu |

Quantitative Structure-Activity Relationship (QSAR) for Metabolite 3

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a substance with its biological activity. For new psychoactive substances, QSAR can be a rapid screening tool to estimate the potential potency or toxicity of a compound without the need for laboratory testing.

Detailed Research Findings

Several QSAR models have been developed for the broader class of synthetic cannabinoids to predict their binding affinity for the CB1 receptor. nih.govresearchgate.net These models are built using a "training set" of compounds with known chemical structures and experimentally determined receptor affinities (expressed as Kᵢ values). The models use computational molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., size, shape, lipophilicity, electronic properties)—to build a regression model.

For example, a QSAR model was developed using a chemically advanced template search descriptor for the vector representation of compound structures and an Inverse Distance Weighting method to calculate Kᵢ values. nih.gov Such models have been validated and can provide a first approximation of the biological activity of new synthetic cannabinoids. nih.gov Another related approach, Quantitative Structure-Retention Relationship (QSRR), has been successfully used to predict the chromatographic retention times of synthetic cannabinoids and their metabolites, which is useful for analytical identification. nih.gov

However, the existing published QSAR studies are generally broad and focus on parent synthetic cannabinoids across different chemical classes. researchgate.netacs.org There is currently no specific, published QSAR model that has been developed or validated using this compound as a data point. Therefore, while the methodology is well-established and applicable, a precise prediction of metabolite 3's activity from a dedicated QSAR model is not available in the current literature. The development of such a model would require experimental determination of the metabolite's CB1/CB2 receptor affinity to be included in a training or validation set.

Future Directions and Emerging Research Avenues for Ab Fubinaca Metabolite 3

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The detection of SCRA consumption relies heavily on identifying metabolites in biological samples, as parent compounds are often extensively metabolized and present in low concentrations. nih.govresearchgate.net While techniques like liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS) and other high-resolution mass spectrometry (HRMS) methods have been essential, future research must focus on developing more sophisticated analytical platforms. researchgate.netnih.gov

Future endeavors should aim to:

Enhance Sensitivity and Specificity: Develop methods with lower limits of detection to identify the hydrolysis metabolite in challenging matrices and at longer detection windows. This includes refining sample extraction techniques and employing next-generation mass spectrometers.

Isomer Differentiation: Create platforms capable of distinguishing the AB-FUBINACA hydrolysis metabolite from structurally similar metabolites originating from other SCRAs that share the same core structure. mdpi.comresearchgate.net This is critical for definitively identifying the parent compound consumed.

Quantitative Analysis: Move beyond simple identification to accurate quantification of the hydrolysis metabolite. This data is vital for pharmacokinetic studies and for potentially correlating metabolite concentrations with physiological effects.

High-Throughput Screening: Design and validate automated and rapid screening platforms to handle the large sample volumes encountered in forensic and clinical settings.

Table 1: Current and Future Analytical Techniques for AB-FUBINACA Metabolite Analysis

| Analytical Technique | Current Application | Future Direction |

|---|---|---|

| LC-HRMS/MS | Identification of major metabolites in vitro and in vivo. nih.govnih.gov | Improved quantification and differentiation from metabolites of other SCRAs. |

| GC-MS | Detection in blood and urine, often after derivatization. probiologists.com | Development of methods that do not require derivatization, improving efficiency. |

| Immunoassays | Initial screening for drug classes. | Development of highly specific antibodies targeting the hydrolysis metabolite for more reliable screening. |

Investigation of Less Common Biotransformation Pathways

The primary formation route for the carboxylic acid metabolite is terminal amide hydrolysis. researchgate.netnih.gov However, the complete metabolic map is likely more complex. Future research should investigate alternative and secondary biotransformation pathways involving this metabolite. This includes exploring whether the hydrolysis metabolite itself undergoes further phase I (e.g., hydroxylation on the indazole ring) or phase II (e.g., glucuronidation) metabolism. nih.govresearchgate.net Identifying these subsequent, or "less common," pathways would provide additional biomarkers to extend the detection window for AB-FUBINACA consumption and create a more comprehensive metabolic profile.

Advanced In Vitro/In Vivo Correlation Studies in Research Models

Significant discrepancies can exist between metabolic profiles generated from in vitro systems, such as human liver microsomes (HLMs) and human hepatocytes (HHeps), and those observed in authentic human samples. researchgate.netresearchgate.netnih.gov While in vitro models are invaluable for initial metabolite prediction, they may not fully replicate the complex interplay of enzymes and transport proteins in a living organism. nih.govresearchgate.net

Future research should focus on:

Advanced In Vitro Models: Utilizing more sophisticated models like 3D liver spheroids or organ-on-a-chip technology to better mimic in vivo hepatic processes and improve the predictive accuracy of metabolite formation.

Humanized Animal Models: Employing animal models (e.g., humanized mice) that express human drug-metabolizing enzymes to bridge the gap between preclinical animal data and human metabolism.

Zebrafish Models: Further exploring the use of zebrafish, which have been shown to produce similar metabolic profiles for some SCRAs, as a cost-effective in vivo model for high-throughput metabolism studies. researchgate.netfrontiersin.org

Improving the correlation between these models is essential for validating that the amide hydrolysis metabolite is a reliable and consistent biomarker of AB-FUBINACA intake in real-world scenarios.

Elucidation of Enantioselective Metabolism

AB-FUBINACA possesses a chiral center, meaning it exists as two enantiomers, (S) and (R). nih.gov Studies have shown that for many SCRAs, the (S)-enantiomer is significantly more potent at the CB1 receptor than the (R)-enantiomer. nih.gov This difference in pharmacodynamic activity underscores the need to investigate potential enantioselectivity in its metabolism.

Emerging research must address whether the (S) and (R) enantiomers of AB-FUBINACA are metabolized to the carboxylic acid metabolite at different rates. In vitro studies have shown that the clearance rates of (S) and (R) enantiomers of AB-FUBINACA can differ significantly in both HLMs and HHeps. dundee.ac.ukmdpi.com Future work should specifically quantify the formation of the hydrolysis metabolite from individual parent enantiomers. This knowledge is crucial because a difference in metabolic rate could lead to variations in the duration and intensity of effects, even with the same administered dose of a racemic mixture. Chiral chromatography methods are essential tools for these investigations. nih.gov

Q & A

Basic: What are the primary methodologies for identifying AB-FUBINACA metabolites in human samples?

Answer:

AB-FUBINACA metabolites are identified using human hepatocyte incubations coupled with high-resolution mass spectrometry (HRMS) . Hepatocytes are incubated with AB-FUBINACA (e.g., 10 µmol/L for 1–3 hours), and metabolites are profiled via HRMS with data-dependent MS/MS acquisition. Key steps include:

- MetabolitePilot™ software for peak finding, mass defect filtering, and product ion analysis.

- Confirmation in authentic urine specimens using beta-glucuronidase hydrolysis to cleave glucuronide conjugates.

Major metabolites like M11 (terminal amide hydrolysis product) and M7 (hydroxylated carboxylic acid) are prioritized based on intensity and prevalence in both hepatocyte and urine samples .

Basic: Which enzymes are primarily responsible for AB-FUBINACA metabolism?

Answer:

AB-FUBINACA undergoes hydrolysis via carboxylesterases 1 and 2 (CES1/CES2) and oxidation by cytochrome P450 (CYP) isoforms 2C19, 3A4, and 3A5 . CES1/CES2 catalyze terminal amide hydrolysis (producing M11), while CYP enzymes mediate hydroxylation (e.g., M6) and dehydrogenation. Glucuronidation by UDP-glucuronosyltransferases (UGTs) further modifies phase I metabolites (e.g., M8, a glucuronide conjugate of M11) .

Basic: What are the dominant metabolic pathways of AB-FUBINACA in humans?

Answer:

The three major pathways are:

Terminal amide hydrolysis : Generates carboxylic acid metabolite M11.

Hydroxylation : Occurs at the aminooxobutane moiety (e.g., M6).

Glucuronidation : Conjugates phase I metabolites (e.g., M8 from M11).

Minor pathways include epoxidation (M1) and dehydrogenation (M9). These pathways are validated in human hepatocytes and urine, with M11, M7, and M8 being the most prevalent urinary markers .

Advanced: How do in silico predictions align with experimental metabolite profiles of AB-FUBINACA?

Answer:

MetaSite™ software predicts phase I metabolites via CYP450 biotransformations but fails to account for carboxylesterase-mediated hydrolysis (e.g., M11) or glucuronidation. For example:

- M11 (CES1/CES2 product) is absent in top predictions.

- Hydroxylated metabolites (e.g., M6) align with high-probability predictions (scoring >90%).

Discrepancies arise due to software limitations in modeling non-CYP enzymes and multi-step reactions. Experimental validation using hepatocytes and HRMS remains critical .

Advanced: What experimental challenges arise when distinguishing AB-FUBINACA metabolites from structurally similar synthetic cannabinoids?

Answer:

AB-FUBINACA shares metabolites (e.g., M11) with analogs like AMB-FUBINACA , complicating forensic differentiation. Strategies include:

- Targeting minor metabolites (e.g., M1, M6) unique to AB-FUBINACA.

- Using HRMS/MS fragmentation patterns to resolve structural isomers.

- Incorporating stable isotope-labeled standards for quantification.

Urine screening must combine multiple markers to avoid false positives from shared metabolic pathways .

Advanced: How do in vitro (hepatocyte) and in vivo (urine) metabolite profiles of AB-FUBINACA differ?

Answer:

Hepatocyte models primarily detect phase I metabolites (e.g., M11, M6), while urine samples show higher prevalence of glucuronidated metabolites (e.g., M8) and additional phase II products. Discrepancies arise due to:

- Extrahepatic metabolism (e.g., renal or intestinal enzymes).

- Delayed excretion kinetics affecting metabolite ratios.

For example, M7 (hydroxylated M11) is more abundant in urine than hepatocytes, suggesting post-hepatic modifications .

Advanced: What analytical strategies improve detection sensitivity for low-abundance AB-FUBINACA metabolites?

Answer:

- Solid-phase extraction (SPE) : Pre-concentrates metabolites from urine or plasma.

- Beta-glucuronidase treatment : Releases phase I metabolites from glucuronide conjugates.

- Data-independent acquisition (DIA) : Captures MS/MS spectra for all ions, enhancing identification of trace metabolites.

- Retention time alignment : Reduces matrix interference in complex biological samples .

Advanced: How can researchers address conflicting metabolite nomenclature across studies?

Answer:

AB-FUBINACA metabolites are inconsistently labeled (e.g., "M3" vs. "metabolite 3"). To resolve conflicts:

- Cross-reference exact mass-to-charge (m/z) ratios and fragmentation patterns.

- Use certified reference materials (CRMs) for structural validation (e.g., AB-FUBINACA metabolite 3 CRM).

- Adopt consensus naming conventions based on metabolic pathways (e.g., "hydroxy-AB-FUBINACA-carboxylic acid") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.